

# An In-depth Technical Guide to 2-Methoxy-4-nitrobenzonitrile

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## Compound of Interest

Compound Name: 2-Methoxy-4-nitrobenzonitrile

Cat. No.: B019921

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## Abstract

This technical guide provides a comprehensive scientific overview of **2-Methoxy-4-nitrobenzonitrile** (CAS No: 101084-96-2), a key organic building block utilized in advanced chemical synthesis. The document details its chemical identity, physicochemical properties, established synthesis protocols, and characteristic reactivity. Emphasis is placed on the interplay between its functional groups—nitrile, methoxy, and nitro—which dictates its utility as a versatile intermediate in the development of complex molecules, particularly within pharmaceutical and materials science research.<sup>[1][2]</sup> Detailed, field-proven experimental methodologies are presented, alongside a discussion of safety protocols and potential applications, to provide researchers, scientists, and drug development professionals with a practical and authoritative resource.

## Nomenclature and Chemical Identity

**2-Methoxy-4-nitrobenzonitrile** is systematically named according to IUPAC conventions, which clarifies the precise arrangement of its functional groups on the benzene ring.<sup>[3][4]</sup> The molecule's structure is defined by a nitrile group ( $-C\equiv N$ ) and a methoxy group ( $-OCH_3$ ) positioned ortho to each other, and a nitro group ( $-NO_2$ ) located para to the methoxy group.

Identifier	Value	Source
IUPAC Name	2-methoxy-4-nitrobenzonitrile	PubChem[3]
CAS Number	101084-96-2	Fisher Scientific[4]
Molecular Formula	C <sub>8</sub> H <sub>6</sub> N <sub>2</sub> O <sub>3</sub>	PubChem[3]
Molecular Weight	178.14 g/mol	PubChem[3]
Canonical SMILES	<chem>COC1=C(C=CC(=C1)--INVALID-LINK--[O-])C#N</chem>	PubChem[3]
InChI Key	MLIKCKXLGYEGAO-UHFFFAOYSA-N	PubChem[3]

## Physicochemical and Spectroscopic Properties

The physical and chemical properties of **2-Methoxy-4-nitrobenzonitrile** are dictated by its molecular structure. The presence of the polar nitro and nitrile groups, combined with the methoxy group, results in a crystalline solid with a distinct melting point.

Property	Value	Source
Appearance	Yellow to orange solid/crystals	Sigma-Aldrich, BenchChem[5]
Melting Point	177-180 °C	Sigma-Aldrich[6]
Solubility	Soluble in DMSO, DMF; sparingly soluble in methanol, ethanol; insoluble in water.	BenchChem[5]
Topological Polar Surface Area	78.8 Å <sup>2</sup>	PubChem[3]
XLogP3	1.9	ECHEMI[7]

While detailed, experimentally verified spectroscopic data is not widely published, predictions based on its structure and analogous compounds provide a reliable profile for characterization.

- <sup>1</sup>H NMR (Predicted): Signals are expected in the aromatic region for the three protons on the benzene ring, along with a characteristic singlet for the methoxy group (-OCH<sub>3</sub>) protons.

- $^{13}\text{C}$  NMR (Predicted): Resonances will correspond to the eight unique carbon atoms, including the nitrile carbon, the aromatic carbons (influenced by the electronic effects of the substituents), and the methoxy carbon.[8]
- IR Spectroscopy (Predicted): Key vibrational bands are anticipated, including a strong, sharp peak around  $2210\text{--}2230\text{ cm}^{-1}$  for the  $\text{C}\equiv\text{N}$  stretch of the nitrile group and strong absorptions for the asymmetric and symmetric stretching of the N-O bonds in the nitro group.[8]

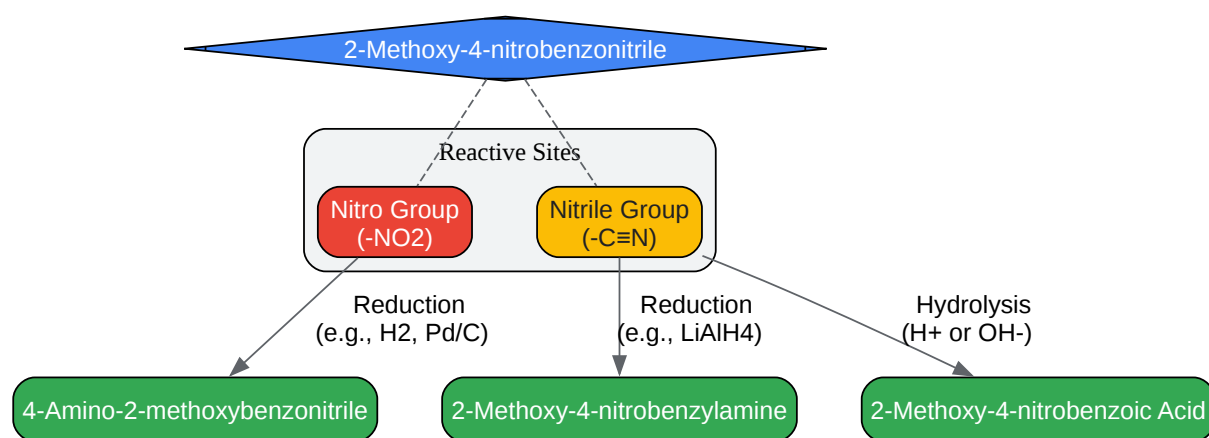
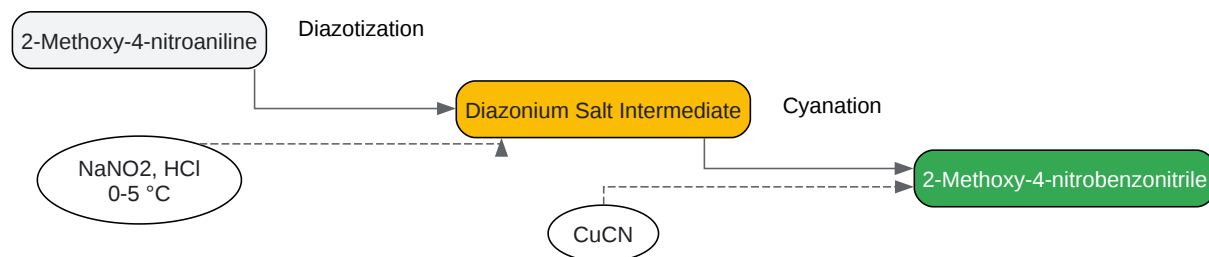
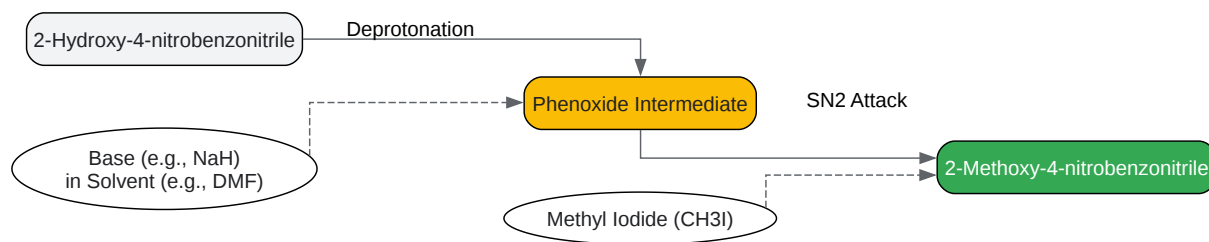
## Synthesis and Mechanistic Considerations

The synthesis of **2-Methoxy-4-nitrobenzonitrile** can be approached through several established organic transformations. The chosen pathway often depends on the availability and cost of starting materials. Two common strategies involve either the introduction of the nitrile group onto a pre-functionalized benzene ring or the modification of substituents on a pre-existing benzonitrile core.

### Synthesis Route 1: Williamson Ether Synthesis and Nitration

A logical and frequently employed pathway begins with a precursor like 2-hydroxy-4-nitrobenzonitrile. The synthesis proceeds via two key steps:

- **Williamson Ether Synthesis:** The phenolic hydroxyl group is converted to a methoxy group. This reaction is a classic  $\text{S}_{\text{N}}2$  nucleophilic substitution where a deprotonated alcohol (alkoxide) attacks an alkyl halide.[9][10][11] In this case, the phenoxide ion, generated by treating 2-hydroxy-4-nitrobenzonitrile with a base (e.g., sodium hydride), acts as the nucleophile, attacking an electrophilic methylating agent like methyl iodide. The  $\text{S}_{\text{N}}2$  mechanism requires a backside attack, which is efficient with a primary halide like methyl iodide.[9][12]
- **Aromatic Nitration (Alternative Starting Point):** If starting from 2-methoxybenzonitrile, the nitro group is introduced via electrophilic aromatic substitution. However, this can lead to isomeric mixtures, making the first route from a pre-nitrated precursor more regioselective.



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